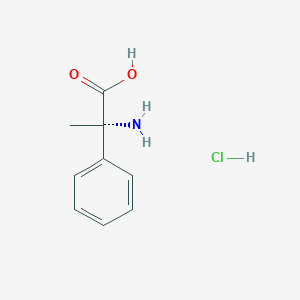

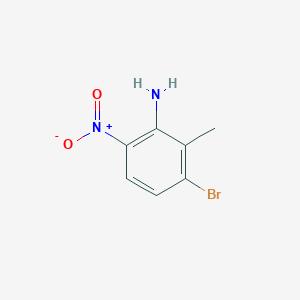

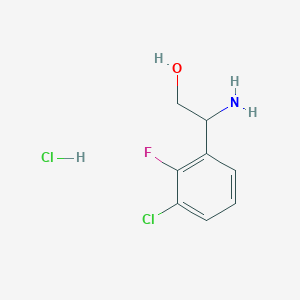

(S)-2-Amino-2-phenylpropanoic acid hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amino acids are organic compounds that combine to form proteins. They are essential for life and play a key role in the function of every cell in our bodies . Hydrochloric acid is a strong, corrosive acid that is commonly used in laboratory settings .

Synthesis Analysis

The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by hydrolysis . Hydrochloric acid is produced industrially by the reaction of hydrogen and chlorine gases .Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain that varies between different amino acids . Hydrochloric acid is a diatomic molecule consisting of a hydrogen atom and a chlorine atom .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions, including peptide bond formation, which is crucial for protein synthesis . Hydrochloric acid, being a strong acid, readily donates protons in chemical reactions .Physical And Chemical Properties Analysis

Amino acids are crystalline solids at room temperature and are soluble in water . Hydrochloric acid is a colorless, pungent liquid and is highly corrosive .Wissenschaftliche Forschungsanwendungen

Optical Resolutions and Synthesis

Optical Resolutions by Replacing and Preferential Crystallization

Researchers examined the racemic structure of (S)-2-Amino-2-phenylpropanoic acid hcl and successfully achieved optical resolution by preferential crystallization. They obtained different optical purities of the compound, which can be used for synthesizing optically pure variants of the acid (Shiraiwa et al., 2006).

Synthesis of Amino Acid Compounds as Corrosion Inhibitors

Amino acid compounds, including variants of (S)-2-Amino-2-phenylpropanoic acid, were synthesized and studied as eco-friendly corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies highlight the compound's potential in industrial applications (Yadav et al., 2016).

Preparation of Optically Active Threo-beta-Phenylserine

Another study focused on the preparation of optically active variants of threo-2-amino-3-hydroxy-3-phenylpropanoic acid. The researchers used various resolving agents and crystallization techniques to achieve high optical purities, which is important for precise scientific applications (Shiraiwa et al., 2003).

Thermodynamic and Molecular Studies

Thermodynamic Study in Aqueous Solutions

A study explored the thermodynamic properties of various amino acids, including 2-amino-3-phenylpropanoic acid, in aqueous solutions with different saccharides. Such studies are crucial for understanding the stabilization mechanisms of proteins (Pal & Chauhan, 2011).

Use in Eco-Friendly Synthesis of Dipeptides

Researchers investigated the synthesis of dipeptides using unprotected α-amino acids, including 3-phenylpropanoic acid, under basic conditions. This research contributes to ecological and green synthetic methods in peptide chemistry (Ezawa et al., 2017).

Enantioselective Processes and Pharmaceutical Applications

Enantioselective Oxidation in Microbial Processes

The microbial oxidation of racemic 2-phenyl-1-propanol by Gluconobacter oxydans to produce (S)-2-phenylpropanoic acid was optimized for high enantiomeric excess, demonstrating the compound's role in biotransformations and pharmaceutical applications (Molinari et al., 1999).

Asymmetric Biocatalysis for Pharmaceutical Intermediates

A study on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid by Methylobacterium Y1-6 for producing pharmaceutical intermediates, like S-dapoxetine, highlights its importance in drug research and development (Li et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVPLCVIBPZJQG-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-2-phenylpropanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)

![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)

![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)

![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)

![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)

![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)